molecular formula C14H19N5O2S B2728884 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396558-53-4

3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2728884
CAS No.: 1396558-53-4
M. Wt: 321.4
InChI Key: RBLCBUXAHGHDJM-UHFFFAOYSA-N
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Description

3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is a complex organic compound featuring a pyrimidine ring, a piperazine moiety, and a thiazepanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of pyrimidine-2-amine with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the pyrimidin-2-yl piperazine intermediate.

    Cyclization to Thiazepanone: The intermediate is then subjected to cyclization with a thioamide under basic conditions to form the thiazepanone ring. This step often requires a base such as sodium hydride (NaH) and a polar aprotic solvent like DMF (dimethylformamide).

    Final Coupling: The final step involves the coupling of the thiazepanone with a carbonyl chloride derivative to introduce the carbonyl group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The thiazepanone ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH₄ in methanol at 0°C.

    Substitution: Amine in ethanol under reflux conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in treating diseases such as cancer and infectious diseases. Its structure allows for the modulation of biological pathways involved in disease progression.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can inhibit or activate these targets, leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one
  • 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-thione
  • 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-amine

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring, a piperazine moiety, and a thiazepanone structure This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c20-12-2-9-22-10-11(17-12)13(21)18-5-7-19(8-6-18)14-15-3-1-4-16-14/h1,3-4,11H,2,5-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLCBUXAHGHDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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